molecular formula C6H16Cl2N2Zn B1587864 Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc CAS No. 28308-00-1

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

Cat. No.: B1587864
CAS No.: 28308-00-1
M. Wt: 252.5 g/mol
InChI Key: WEHCCWCYFYMBQX-UHFFFAOYSA-L
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Description

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is an organozinc compound with the molecular formula C6H16Cl2N2Zn. It is a coordination complex where zinc is bonded to two chlorine atoms and a bidentate ligand, N,N,N’,N’-tetramethylethylenediamine. This compound is known for its use as a catalyst in various organic reactions and is valued for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc can be synthesized by reacting zinc chloride with N,N,N’,N’-tetramethylethylenediamine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of zinc chloride and N,N,N’,N’-tetramethylethylenediamine in a solvent such as 1,4-dioxane under an inert atmosphere (e.g., argon) to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scaled-up quantities and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc primarily participates in substitution reactions due to the presence of labile chlorine atoms. It can also engage in coordination chemistry, forming complexes with various ligands.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. These reactions typically occur under mild conditions, often at room temperature.

    Coordination Reactions: Ligands such as phosphines, amines, and other donor molecules can coordinate with the zinc center, often requiring solvents like tetrahydrofuran or dichloromethane.

Major Products: The major products of these reactions depend on the nucleophile or ligand used. For example, substitution with an alkoxide would yield a zinc alkoxide complex, while coordination with a phosphine would form a zinc-phosphine complex.

Scientific Research Applications

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has several applications in scientific research:

Comparison with Similar Compounds

  • Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II)
  • Dichloro(N,N,N’,N’-tetramethylethylenediamine)nickel(II)
  • Dichloro(N,N,N’,N’-tetramethylethylenediamine)copper(II)

Comparison: Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is unique due to its specific coordination chemistry and reactivity profile. Compared to its palladium, nickel, and copper analogs, the zinc complex is less prone to oxidation and offers different catalytic properties. For instance, while palladium complexes are widely used in cross-coupling reactions, zinc complexes are often preferred for their stability and lower toxicity .

Properties

IUPAC Name

dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHCCWCYFYMBQX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421952
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28308-00-1
Record name N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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